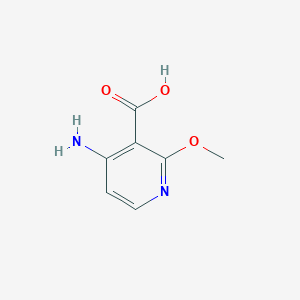

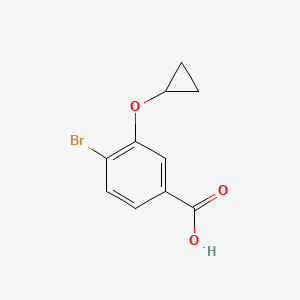

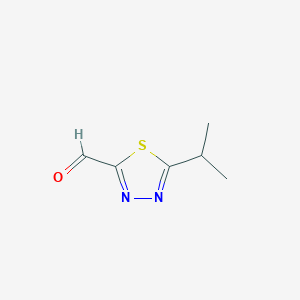

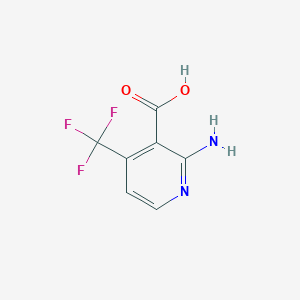

![molecular formula C19H22N2O2 B1379053 4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol CAS No. 1476067-44-3](/img/structure/B1379053.png)

4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol” is a chemical substance with the CAS number 1476067-44-312. It has a molecular formula of C19H22N2O2 and a molecular weight of 310.4 g/mol2.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results.Chemical Reactions Analysis

The chemical reactions involving this compound are not available in the search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.4 g/mol2. Other physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

Quinoline derivatives, including "4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol," are synthesized through various organic reactions, showcasing their versatility and potential for generating complex molecules. For instance, the Michael addition followed by NaBH4 reduction and acid hydrolysis has been utilized for synthesizing fused quinuclidine-valerolactone systems, indicating the compound's relevance in organic synthesis and pharmaceutical research Fisher, Oppenheimer, & Cohen, 1975.

Antimicrobial Activity

Quinoline derivatives have shown promising results in antimicrobial studies. For example, substituted 1,2,3-triazoles derived from quinoline analogs exhibit significant antimicrobial properties Holla et al., 2005. These findings highlight the potential of quinoline derivatives in developing new antimicrobial agents.

Antituberculosis Activity

Research on new quinoline derivatives with antituberculosis activity reveals the therapeutic potential of these compounds. A specific study reports the synthesis of quinoline-based compounds with significant activity against tuberculosis Omel’kov et al., 2019. These findings underscore the importance of quinoline derivatives in addressing global health challenges such as tuberculosis.

Anticancer and Radioprotective Agents

Quinoline derivatives have also been investigated for their potential as anticancer and radioprotective agents. Research indicates that novel quinoline sulfonamide derivatives exhibit cytotoxic activity against cancer cells and show radioprotective effects in mice models Ghorab et al., 2008. These studies highlight the compound's potential in cancer therapy and protection against radiation-induced damage.

Heterocyclic Chemistry

The compound and its derivatives are extensively studied in heterocyclic chemistry for the synthesis of novel heterocyclic systems. These efforts are aimed at expanding the chemical diversity and exploring the potential applications of quinoline-based compounds in various domains, including drug discovery and materials science Reisch, Iding, & Bassewitz, 1993.

Safety And Hazards

The safety and hazards associated with this compound are not available in the search results.

Orientations Futures

The future directions for the research and application of this compound are not available in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Propriétés

IUPAC Name |

4-[(1R,3S,4R,6S)-1-ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-19-8-13-10-21(11-19)17(9-19)18(23-13)14-5-6-20-16-4-3-12(22)7-15(14)16/h3-7,13,17-18,22H,2,8-11H2,1H3/t13-,17-,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHXBRDYIVRDPL-YFYLHZKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CN(C1)C(C2)C(O3)C4=C5C=C(C=CC5=NC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12C[C@H]3CN(C1)[C@@H](C2)[C@H](O3)C4=C5C=C(C=CC5=NC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

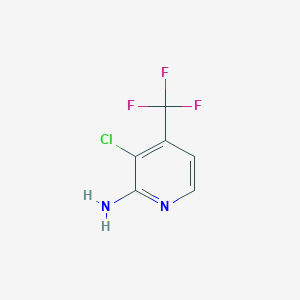

![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)